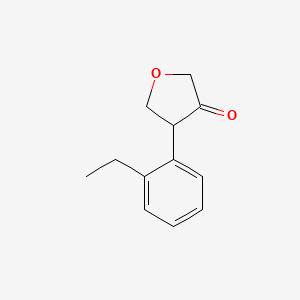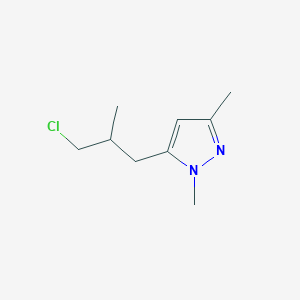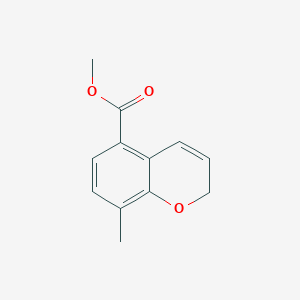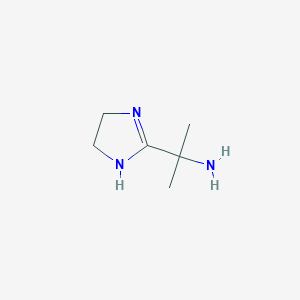
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is an organic compound that belongs to the class of esters It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate typically involves the esterification of 2-ethyl-2-(1,3-thiazol-2-yl)butanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-ethyl-2-(1,3-thiazol-2-yl)propanoate
- Ethyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate
- Methyl 2-methyl-2-(1,3-thiazol-2-yl)butanoate
Uniqueness
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is unique due to its specific substitution pattern on the thiazole ring and the ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate |
InChI |
InChI=1S/C10H15NO2S/c1-4-10(5-2,9(12)13-3)8-11-6-7-14-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
OJZODGJONPCJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=NC=CS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
amine](/img/structure/B13217241.png)

![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)








